

An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Cyclohexylhydrazinecarbothioamide
Cat. No.:	B042217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial building block in the synthesis of various heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and experimental protocols related to **N-Cyclohexylhydrazinecarbothioamide**, aiming to support research and development in medicinal and materials chemistry.

Chemical Identity and Basic Properties

N-Cyclohexylhydrazinecarbothioamide, also known as 4-Cyclohexylthiosemicarbazide, is characterized by a cyclohexyl ring attached to a thiosemicarbazide moiety.^[1] This structure confers unique steric and electronic properties that are foundational to the biological activities of its derivatives.^[1]

Table 1: Basic Properties of **N-Cyclohexylhydrazinecarbothioamide**

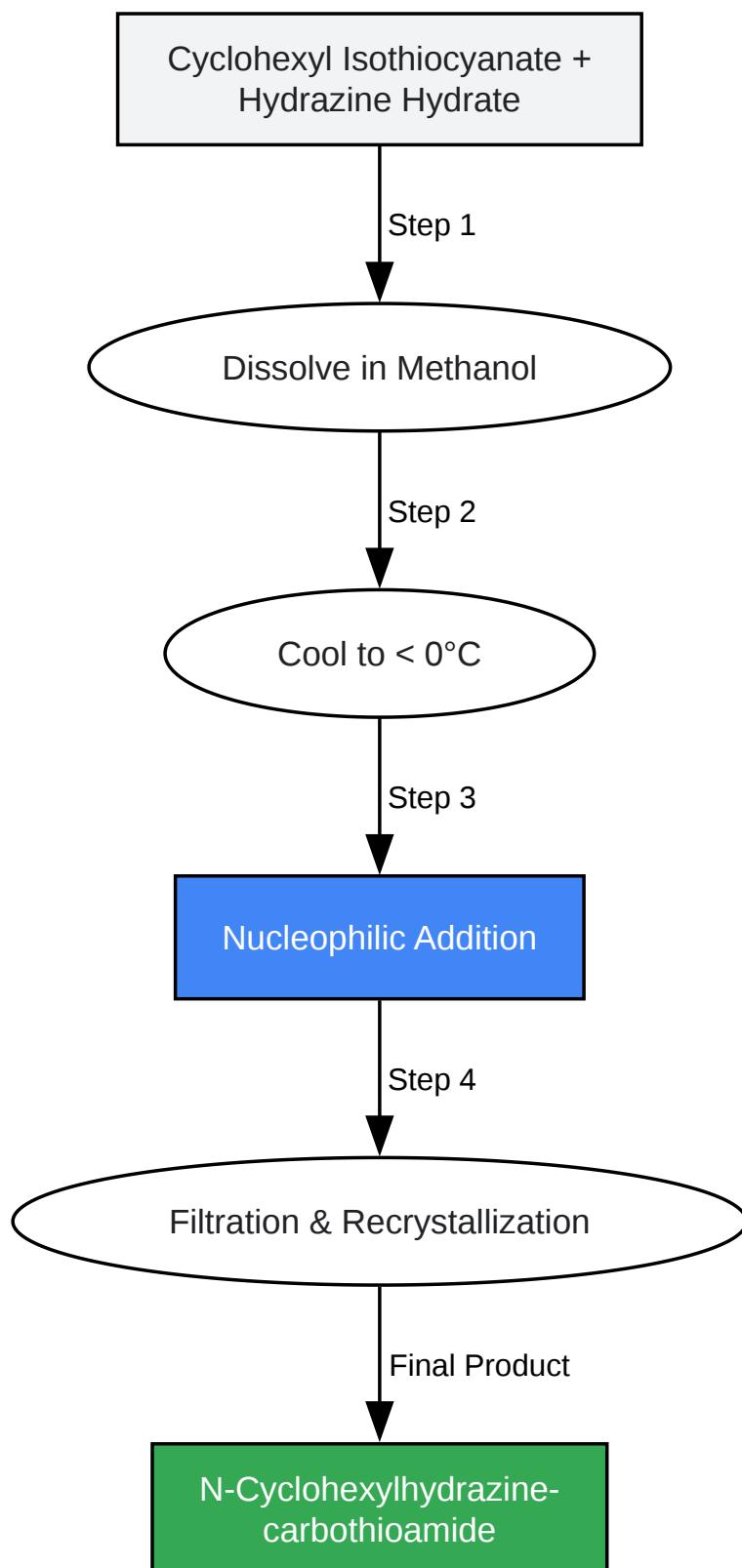
Property	Value	Reference(s)
IUPAC Name	1-amino-3-cyclohexylthiourea	[2]
Synonyms	N-Cyclohexylthiosemicarbazide, 4-Cyclohexylthiosemicarbazide	[2]
CAS Number	21198-18-5	[2]
Molecular Formula	C ₇ H ₁₅ N ₃ S	[2]
Molecular Weight	173.28 g/mol	[2]
Melting Point	142 °C	[2]
Boiling Point	281.3 °C at 760 mmHg (Predicted)	[2]
Density	1.14 g/cm ³ (Predicted)	[2]
Canonical SMILES	C1CCC(CC1)NC(=S)NN	[2]
InChI Key	LVEUHPMMNLURRJ- UHFFFAOYSA-N	[2]

Molecular Structure

The molecular structure of **N-Cyclohexylhydrazinecarbothioamide** derivatives has been elucidated through techniques like single-crystal X-ray diffraction.[\[3\]](#)

- Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a stable chair conformation.[\[4\]](#)
- Hydrazinecarbothioamide Moiety: This part of the molecule is nearly planar.[\[4\]](#)
- Spatial Orientation: The mean plane of the cyclohexane ring is significantly inclined with respect to the thiourea moiety [N-C(=S)-N], with reported angles around 55-59°.[\[4\]](#) This perpendicular-like arrangement is a common feature in related structures.[\[4\]](#)

These structural characteristics are crucial for understanding the molecule's reactivity and its interaction with biological targets.


Experimental Protocols

Synthesis of N-Cyclohexylhydrazinecarbothioamide

The synthesis of **N-Cyclohexylhydrazinecarbothioamide** is typically achieved through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate in a suitable solvent like methanol. This nucleophilic addition reaction is a common method for preparing substituted thiosemicarbazides.^[5]

Methodology:

- Reactants: Cyclohexyl isothiocyanate (10 mmol) and hydrazine hydrate (10 mmol).
- Solvent: Methanol.
- Procedure: a. Dissolve cyclohexyl isothiocyanate in methanol in a reaction vessel. b. Cool the solution to below 0°C using an ice bath. c. Add hydrazine hydrate dropwise to the cooled solution with stirring. d. Allow the reaction to proceed at low temperature. e. The resulting product can be isolated by filtration and purified by recrystallization.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for **N-Cyclohexylhydrazinecarbothioamide**.

Synthesis of Schiff Base Derivatives

N-Cyclohexylhydrazinecarbothioamide is a common precursor for synthesizing Schiff bases, which are known for their biological activities. A general protocol involves the condensation reaction with an appropriate aldehyde.[3][4]

Example Protocol: Synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[4]

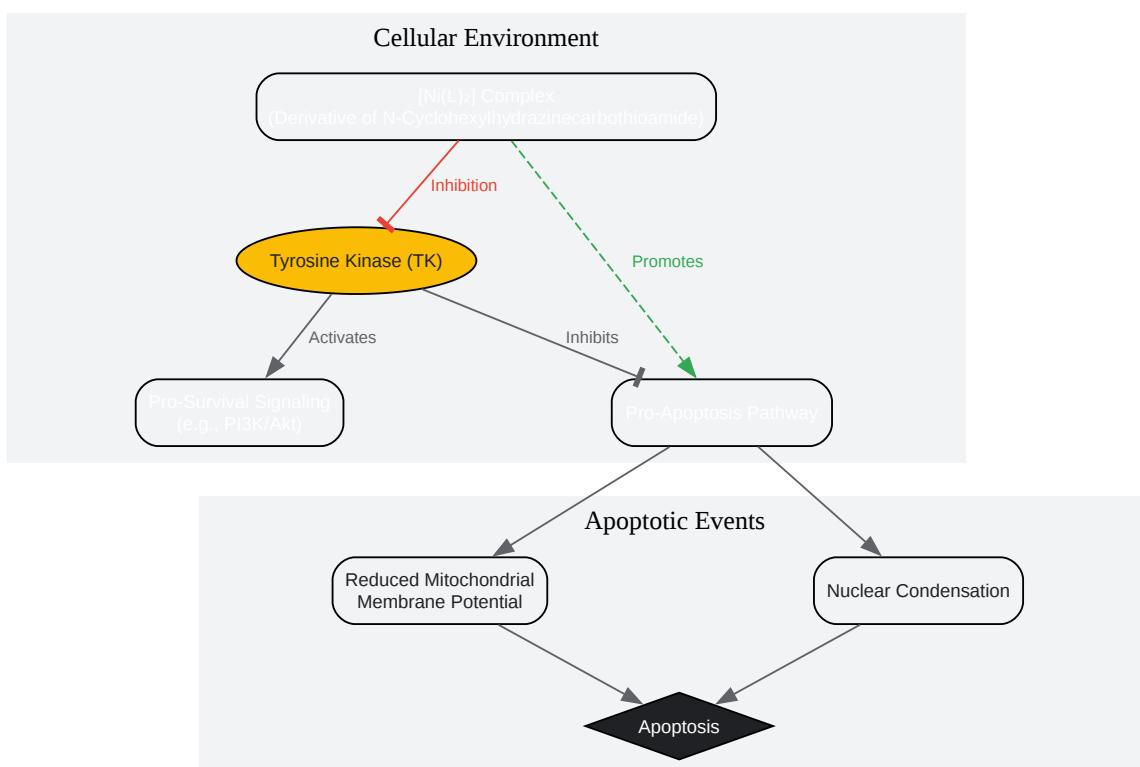
- **Aldehyde Preparation:** Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of methanol. Add glacial acetic acid (0.20 ml) as a catalyst and reflux the mixture for 30 minutes.
- **Thioamide Solution:** Dissolve **N-cyclohexylhydrazinecarbothioamide** (0.87 g, 5.00 mmol) in 20 ml of methanol.
- **Reaction:** Add the **N-cyclohexylhydrazinecarbothioamide** solution dropwise with stirring to the aldehyde solution.
- **Reflux:** Reflux the resulting solution for 4 hours with continuous stirring.
- **Isolation:** A precipitate forms upon evaporation of the solvent.
- **Purification:** Wash the crude product with n-hexane. The final product can be further purified by recrystallization from a solvent like acetonitrile to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization

Characterization of **N-Cyclohexylhydrazinecarbothioamide** and its derivatives is performed using standard spectroscopic techniques. While data for the parent compound is sparse, analysis of its derivatives provides insight into the characteristic signals.

Table 2: Key Spectroscopic Data for a Representative Derivative, (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[4][6]

Technique	Wavenumber (cm ⁻¹)/Chemical Shift (δ ppm)	Assignment
FT-IR	3364	N-H stretch
2931 and 2854	C-H stretch (cyclohexyl)	
1620	C=N stretch (azomethine)	
1268	C=S stretch	
¹ H-NMR (DMSO-d ₆)	1.14–1.87 (multiplet) 8.05 (d)	Cyclohexyl-H CS=NH
11.27 (s)	N-NH	
¹³ C-NMR (DMSO-d ₆)	24.90–52.87 175.79	C-cyclohexyl C=S


Biological Activity and Signaling Pathways

Derivatives of **N-Cyclohexylhydrazinecarbothioamide**, particularly its Schiff bases and their metal complexes, have been investigated for a range of biological activities.

- Antibacterial Activity: Metal complexes of Schiff bases derived from **N-Cyclohexylhydrazinecarbothioamide** have shown significant antibacterial properties against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.^[7] The metal complexes often exhibit greater activity than the uncoordinated ligand. ^{[3][7]}
- Anticancer Potential: A nickel(II) complex of a Schiff base ligand derived from **N-cyclohexylhydrazinecarbothioamide** displayed selective cytotoxic effects against the HCT-116 human colon cancer cell line. Studies suggest this cytotoxicity is mediated through a Tyrosine kinase-induced pro-apoptosis pathway, leading to nuclear condensation and a reduction in mitochondrial membrane potential.

Tyrosine Kinase-Induced Pro-Apoptosis Pathway

Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that regulate cell growth and survival.^[8] The aberrant activation of these kinases is a hallmark of many cancers.^[9] Certain therapeutic agents can inhibit these kinases, rerouting the signaling cascade towards apoptosis (programmed cell death).^{[8][10]} The nickel(II) complex of the **N-Cyclohexylhydrazinecarbothioamide** derivative appears to function as such an inhibitor.

[Click to download full resolution via product page](#)

Fig. 2: Proposed signaling pathway for a cytotoxic Ni(II) complex.

Conclusion

N-Cyclohexylhydrazinecarbothioamide is a versatile chemical intermediate with a well-defined structure. Its basic properties and straightforward synthesis make it an accessible starting material for the development of novel compounds. The demonstrated biological activities of its derivatives, particularly in the realms of antibacterial and anticancer research, highlight its importance for drug development professionals. Further investigation into the structure-activity relationships of new derivatives is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Redirecting tyrosine kinase signaling to an apoptotic caspase pathway through chimeric adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases that regulate programmed cell death: a new therapeutic strategy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Properties, Structure, and Synthesis]. BenchChem,

[2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042217#n-cyclohexylhydrazinecarbothioamide-basic-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com